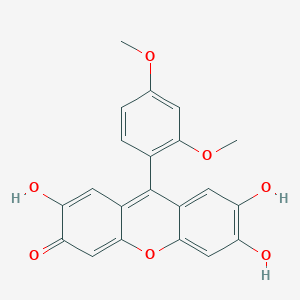

9-(2,4-Dimethoxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-(2,4-Dimethoxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a complex organic compound that belongs to the xanthene family. This compound is characterized by its unique structure, which includes a xanthene core substituted with hydroxy and methoxy groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 9-(2,4-Dimethoxyphenyl)-2,6,7-Trihydroxy-3H-xanthen-3-on umfasst typischerweise mehrstufige organische Reaktionen. Eine übliche Methode umfasst die Kondensation von 2,4-Dimethoxybenzaldehyd mit geeigneten phenolischen Verbindungen unter sauren Bedingungen, gefolgt von Cyclisierungs- und Oxidationsschritten . Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und die Verwendung von Katalysatoren, um hohe Ausbeuten und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation sind üblich, um die gewünschte Produktqualität und -menge zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

9-(2,4-Dimethoxyphenyl)-2,6,7-Trihydroxy-3H-xanthen-3-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxygruppen können oxidiert werden, um Chinone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Dihydroderivate zu bilden.

Substitution: Methoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid in saurem Medium.

Reduktion: Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder Natriumborhydrid.

Substitution: Nucleophile Substitution unter Verwendung von Reagenzien wie Natriumhydrid und Alkylhalogeniden.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Chinone, Dihydroderivate und verschiedene substituierte Xanthene .

Wissenschaftliche Forschungsanwendungen

9-(2,4-Dimethoxyphenyl)-2,6,7-Trihydroxy-3H-xanthen-3-on hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen antioxidativen und antimikrobiellen Eigenschaften.

Medizin: Erforscht für seine potenzielle Verwendung in der Medikamentenentwicklung, insbesondere bei der gezielten Ansteuerung spezifischer Enzyme und Stoffwechselwege.

Industrie: Wird aufgrund seiner chromophoren Eigenschaften bei der Entwicklung von Farbstoffen und Pigmenten eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 9-(2,4-Dimethoxyphenyl)-2,6,7-Trihydroxy-3H-xanthen-3-on umfasst seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Hydroxy- und Methoxygruppen spielen eine entscheidende Rolle bei seiner Bindungsaffinität zu Enzymen und Rezeptoren. Die Verbindung kann oxidative Stresswege modulieren, indem sie freie Radikale scavengt und oxidative Enzyme hemmt .

Wirkmechanismus

The mechanism of action of 9-(2,4-Dimethoxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves its interaction with various molecular targets. The hydroxy and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. The compound can modulate oxidative stress pathways by scavenging free radicals and inhibiting oxidative enzymes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,4-Dimethoxyphenyl-Derivate: Diese Verbindungen teilen sich das Methoxysubstitutionsmuster und zeigen eine ähnliche chemische Reaktivität.

Xanthene-Derivate: Verbindungen wie Fluorescein und Eosin, die ähnliche Kernstrukturen, aber unterschiedliche Substituenten aufweisen.

Einzigartigkeit

Was 9-(2,4-Dimethoxyphenyl)-2,6,7-Trihydroxy-3H-xanthen-3-on auszeichnet, ist sein spezifisches Substitutionsschema, das ihm einzigartige chemische und biologische Eigenschaften verleiht. Seine Kombination aus Hydroxy- und Methoxygruppen erhöht sein Potenzial als vielseitige Verbindung in verschiedenen Anwendungen .

Eigenschaften

CAS-Nummer |

145793-33-5 |

|---|---|

Molekularformel |

C21H16O7 |

Molekulargewicht |

380.3 g/mol |

IUPAC-Name |

9-(2,4-dimethoxyphenyl)-2,6,7-trihydroxyxanthen-3-one |

InChI |

InChI=1S/C21H16O7/c1-26-10-3-4-11(18(5-10)27-2)21-12-6-14(22)16(24)8-19(12)28-20-9-17(25)15(23)7-13(20)21/h3-9,22-24H,1-2H3 |

InChI-Schlüssel |

USNSCBWLBGNDOX-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12554655.png)

![1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene](/img/structure/B12554657.png)

![6-{[(2-Hydroxyethyl)amino]methylidene}-2-{(E)-[(2-hydroxyethyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12554673.png)

![Benzenesulfonamide, 4-methyl-N-[2-(3-oxo-1-cyclohexen-1-yl)ethyl]-](/img/structure/B12554683.png)

![Benzo[b]thiophene-2-methanol, 4,7-dimethoxy-](/img/structure/B12554729.png)